N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide . This nomenclature reflects a hierarchical prioritization of functional groups and substituents. The parent structure is the benzo[c]oxadiazole ring system, a bicyclic framework consisting of a benzene ring fused to a 1,2,5-oxadiazole moiety. The numbering scheme assigns position 5 to the amino-substituted carbon adjacent to the oxadiazole oxygen.
Key substituents include:
- A chloro group at position 7 of the benzoxadiazole core.
- A nitro group at position 4, para to the chloro substituent.
- An acetamide group (-NHCOCH₃) attached via a phenyl ring at position 5.
The structural representation can be further elucidated through the SMILES notation CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-], which encodes the connectivity of atoms. The InChIKey GYZSEDZGVKTOGS-UHFFFAOYSA-N provides a unique digital fingerprint for computational identification, critical for database searches and cheminformatics applications.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₀ClN₅O₄ reveals a composition of 14 carbon, 10 hydrogen, 1 chlorine, 5 nitrogen, and 4 oxygen atoms. This corresponds to a molecular weight of 347.71 g/mol , calculated using standardized atomic masses (¹²C: 12.01, ¹H: 1.008, ³⁵Cl: 35.45, ¹⁴N: 14.01, ¹⁶O: 16.00).
A mass spectrometry analysis would theoretically yield a molecular ion peak at m/z 347, with characteristic fragmentation patterns arising from:
- Loss of the nitro group (-46 Da, NO₂)
- Cleavage of the acetamide moiety (-59 Da, C₂H₅NO)
- Chlorine isotope signatures (³⁵Cl:³⁷Cl ≈ 3:1 intensity ratio)
The monoisotopic mass (exact mass of the most abundant isotopic species) computes to 347.0423 g/mol, differing from the average molecular weight due to natural isotope distributions.
Synonyms and Registry Number Cross-Referencing
This compound is cataloged under multiple identifiers across chemical databases:
The CAS Number 375837-77-7 serves as a universal identifier in regulatory and commercial contexts, while ChEMBL4096591 links to pharmacological screening data in the ChEMBL database. The synonym BBL010096 corresponds to vendor-specific cataloging systems, emphasizing its availability for research purposes. Cross-referencing these identifiers enables precise tracking across scientific literature, safety databases, and chemical inventories.
Properties
IUPAC Name |
N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O4/c1-7(21)16-8-2-4-9(5-3-8)17-11-6-10(15)12-13(19-24-18-12)14(11)20(22)23/h2-6,17H,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZSEDZGVKTOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at 90°C for 3 hours . This reaction yields the desired compound through a substitution reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of palladium.
Substitution: Reagents such as sodium azide or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Reduction of Nitro Group: Formation of amino derivatives.
Substitution of Chloro Group: Formation of various substituted derivatives.
Hydrolysis of Acetamide Group: Formation of carboxylic acids.
Scientific Research Applications
Analytical Chemistry
N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide is primarily utilized as a fluorescent tagging reagent in analytical chemistry. Its ability to form stable derivatives with amines and amino acids makes it particularly valuable for enhancing detection limits in high-performance liquid chromatography (HPLC) and other analytical techniques.
Case Study: Derivatization of Amines
A study detailed the use of this compound for the derivatization of amines to improve their detectability in HPLC. The derivatization process involves reacting the amine with the compound to form a fluorescent derivative, which can then be analyzed with enhanced sensitivity. This method has been applied successfully to various biological samples, demonstrating its utility in pharmaceutical analysis .
Biochemistry
In biochemistry, this compound serves as a fluorescent probe for studying biomolecular interactions. Its fluorescence properties enable researchers to visualize and quantify interactions between proteins and other biomolecules.
Case Study: Protein Interaction Studies
Research has shown that this compound can be used to label specific amino acids within proteins, allowing for real-time monitoring of protein folding and interactions in live cells. Such studies are crucial for understanding cellular processes and developing new therapeutic strategies .
Medicinal Chemistry
The compound also shows promise in medicinal chemistry due to its potential biological activity. Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.
Case Study: Antimicrobial Activity
In vitro studies have demonstrated that certain derivatives exhibit activity against both gram-positive and gram-negative bacteria. This finding opens avenues for the development of new antimicrobial agents based on this scaffold .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Analytical Chemistry | Fluorescent tagging reagent for HPLC | Enhanced detection limits for amines |
| Biochemistry | Probe for biomolecular interactions | Real-time monitoring of protein interactions |
| Medicinal Chemistry | Potential antimicrobial activity | Activity against gram-positive and gram-negative bacteria |
Mechanism of Action
The compound exerts its effects through various mechanisms:
Comparison with Similar Compounds
N-Phenylacetamide Derivatives with Sulfonamide Groups
Example Compounds :
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibited analgesic activity comparable to paracetamol.
- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36): Demonstrated anti-hypernociceptive activity in inflammatory pain models .
Key Differences :
- Structural: The target compound replaces the sulfonamide group with a benzofurazan ring, introducing a rigid heterocyclic system.
- Pharmacological : While sulfonamide derivatives show direct analgesic/anti-inflammatory effects, the benzofurazan core in the target compound may confer unique reactivity (e.g., fluorescence for imaging) or interaction with redox-sensitive biological targets .
N-(4-Nitrophenyl)acetamide Derivatives
Example Compound : N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
N-(4-Chloro-2-nitrophenyl)acetamide Derivatives
Example Compound : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Features : Combines chloro and nitro substituents on the phenyl ring with a methylsulfonyl group. Used as a precursor for heterocyclic synthesis .
- Key Differences: The target compound lacks the sulfonyl group but introduces a benzofurazan ring, which may stabilize the molecule via intramolecular interactions (e.g., hydrogen bonding between nitro and amino groups).
Paracetamol-Related Derivatives
Example Compound: N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide
- Structural Features : Contains a hydroxyl group on the phenyl ring, structurally related to paracetamol .
- Key Differences :
- The hydroxyl group in the analog contrasts with the nitro and chloro groups in the target compound, suggesting differences in metabolism (e.g., reduced hepatotoxicity risk compared to paracetamol derivatives).
- The benzofurazan core may impart fluorescence properties, enabling applications in bioimaging .
Heterocyclic Oxadiazole Derivatives
Example Compound : N-(4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-yl)acetamide
Biological Activity
N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide is a complex organic compound belonging to the class of benzo[c][1,2,5]oxadiazoles. These compounds are known for their diverse pharmacological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide. Its molecular formula is , and it features a chloro group, a nitro group, and an acetamide moiety. The presence of these functional groups contributes to its biological activity.
Synthesis Methods
The synthesis typically involves a multi-step process. A common method includes the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at elevated temperatures (90°C). This reaction yields the desired compound with high purity .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to benzo[c][1,2,5]oxadiazoles. For instance:
- Cytotoxicity Assays : The cytotoxic effects of similar compounds were evaluated using the MTT assay against various cancer cell lines. Results indicated significant cytotoxicity at concentrations ranging from 0.19 to 100 µM over a 72-hour exposure period .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways associated with cancer growth .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several contexts:
- Minimum Inhibitory Concentration (MIC) : In studies assessing antimicrobial efficacy against various bacterial and fungal strains, MIC values were determined. For example, certain derivatives exhibited MIC values as low as 0.064 µg/mL against Aspergillus niger and 0.032 µg/mL against Pseudomonas aeruginosa .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Aspergillus niger | 0.064 |
| Compound B | Pseudomonas aeruginosa | 0.032 |
| N-(4... | Bacillus sp. | 0.5 |
Selectivity and Toxicity
While exploring the selectivity of these compounds for cancer versus normal cells is crucial for therapeutic applications, some studies have indicated that certain derivatives maintain a favorable selectivity index . However, detailed toxicity profiles remain essential for further development.
Case Studies
- Study on Derivatives : A recent study synthesized various derivatives based on the benzo[c][1,2,5]oxadiazole framework and assessed their biological activities. The findings highlighted that modifications in the substituents significantly influenced both anticancer and antimicrobial activities .
- Cytotoxicity Evaluation : Another case involved evaluating the cytotoxic effects of a series of oxadiazole derivatives against different cancer cell lines using standardized assays. The results indicated that structural variations led to differing levels of efficacy .
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide?
Answer:
Key steps include:
- Nitrobenzoxadiazol core synthesis : React 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole precursors under controlled nitration (HNO₃/H₂SO₄ at 0–5°C for regioselectivity) .
- Amide coupling : Use 4-aminophenylacetamide with coupling agents (e.g., EDCI/HOBt) in anhydrous DMF under nitrogen. Monitor via TLC (hexane:EtOAc 3:1, Rf ≈ 0.3) .
Critical intermediates : 7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine and activated acetamide derivatives.
Basic: What spectroscopic methods are essential for structural characterization?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm aromatic protons (δ 7.2–8.5 ppm), acetamide methyl (δ 2.1 ppm), and nitro group electronic effects .
- IR spectroscopy : Identify nitro (1520 cm⁻¹, asymmetric stretch) and amide C=O (1650 cm⁻¹) .
- High-resolution mass spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 365.03 (calculated) with isotopic Cl pattern .
Advanced: How can reaction yields be optimized for the benzoxadiazol core under varying nitro positions?
Answer:
- Regioselective nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor 4-nitro over 5-nitro isomers .
- Directed ortho-metalation : Introduce chloro groups before nitration to direct nitro placement .
- Purification : Column chromatography (SiO₂, gradient elution from hexane to EtOAc) isolates >95% pure product .
Advanced: How do researchers resolve conflicting bioactivity data between cytotoxicity and antimicrobial assays?
Answer:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing (MIC via broth dilution) and MTT assays (IC50 in HeLa cells) .
- Media stability : Test compound degradation in DMEM vs. Mueller-Hinton broth via HPLC. Adjust pH to 7.4 to minimize hydrolysis .
- Metabolite interference : LC-MS analysis of incubated samples identifies bioactive vs. inactive metabolites .
Basic: What safety measures are required given the compound’s hazards?
Answer:
- PPE : Nitrile gloves, ANSI Z87.1 goggles, and lab coats. Use fume hoods for synthesis .
- Storage : -20°C under argon; avoid light (amber vials) and moisture (desiccants) .
- Emergency response : Skin contact → 10% ethanol/water wash; eye exposure → 15-min saline flush .
Advanced: How does pH (2–12) affect fluorescence properties for imaging applications?
Answer:
- Spectrofluorometric titration : At λex 470 nm, fluorescence intensity peaks at pH 9 (quantum yield 0.42) due to deprotonation. Quenching occurs at pH < 4 (protonation of nitro group) .
- Biological buffers : Use 0.1 M phosphate buffer (pH 7.4) for cell imaging to balance intensity and stability .
Basic: What chromatographic methods purify this compound effectively?
Answer:
- Reverse-phase HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA, flow rate 1 mL/min. Retention time: 8.2 min .
- TLC validation : Silica GF254 with CH₂Cl₂:MeOH (95:5); UV visualization at 254 nm .
Advanced: How to analyze nitro group degradation during long-term storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
